N-(Furan-2-ylmethylene)thiazol-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6N2OS |
|---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
(E)-1-(furan-2-yl)-N-(1,3-thiazol-5-yl)methanimine |
InChI |
InChI=1S/C8H6N2OS/c1-2-7(11-3-1)4-10-8-5-9-6-12-8/h1-6H/b10-4+ |
InChI Key |
AXYORDRHMFFUII-ONNFQVAWSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N/C2=CN=CS2 |
Canonical SMILES |
C1=COC(=C1)C=NC2=CN=CS2 |
Origin of Product |
United States |
Coordination Chemistry of N Furan 2 Ylmethylene Thiazol 5 Amine and Its Ligand Analogs
Synthesis and Characterization of Metal Complexes
The formation of stable coordination compounds is a hallmark of Schiff base ligands, and N-(Furan-2-ylmethylene)thiazol-5-amine is no exception. The interaction of this ligand with transition metal ions leads to the formation of complexes with diverse structural and electronic properties.
The design of this compound as a ligand is predicated on the strategic placement of donor atoms that can form stable chelate rings with a central metal ion. The furan (B31954) and thiazole (B1198619) moieties are not merely structural scaffolds but can actively participate in coordination. The selection of transition metal ions for complexation is guided by their coordination preferences, oxidation states, and the desired properties of the final complex. Commonly employed transition metals include those from the first row, such as manganese, cobalt, nickel, copper, and zinc, owing to their versatile coordination geometries and electronic properties that are amenable to spectroscopic and magnetic studies.
The synthesis of these complexes is typically achieved by reacting the Schiff base ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent, often with gentle heating to facilitate the reaction. The stoichiometry of the reactants can be varied to isolate complexes with different ligand-to-metal ratios.
The coordination of this compound to a metal ion induces significant changes in its spectroscopic properties, providing evidence of complex formation and insights into the mode of binding.
Infrared (IR) Spectroscopy: A key indicator of coordination is the shift in the vibrational frequency of the azomethine group (C=N). In the free ligand, the ν(C=N) stretching vibration appears at a characteristic wavenumber. Upon coordination of the imine nitrogen to a metal center, this band typically shifts to a lower frequency, indicating a decrease in the C=N bond order due to the donation of electron density to the metal. New bands at lower frequencies can also appear, corresponding to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the Schiff base and its metal complexes provide information about the electronic transitions within the molecule. The free ligand exhibits absorption bands in the UV region corresponding to π→π* transitions within the aromatic rings and the imine group. Upon complexation, new absorption bands may appear in the visible region, which are often attributable to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal ion's d-orbitals. The position and intensity of these bands are dependent on the metal ion and the geometry of the complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for characterizing the ligand and its diamagnetic metal complexes. The chemical shift of the azomethine proton (-CH=N-) is particularly sensitive to the coordination environment. Upon complexation, this proton signal typically shifts downfield, confirming the involvement of the imine nitrogen in coordination. Shifts in the signals of the furan and thiazole ring protons and carbons can also provide evidence for the participation of these moieties in the coordination sphere.
Table 1: Representative Spectroscopic Data for a Schiff Base Ligand and its Metal Complex
| Technique | Free Ligand (L) | Metal Complex (ML2) | Interpretation of Change |
| IR (cm-1) | ν(C=N): ~1630 | ν(C=N): ~1610 | Coordination of azomethine nitrogen |
| - | ν(M-N): ~550 | Formation of metal-nitrogen bond | |
| - | ν(M-O): ~480 | Formation of metal-oxygen bond | |
| UV-Vis (nm) | π→π: ~280, ~350 | π→π: ~285, ~360 | Intra-ligand transitions |
| - | LMCT: ~450 | Charge transfer from ligand to metal | |
| 1H NMR (ppm) | δ(-CH=N-): ~8.3 | δ(-CH=N-): ~8.7 | Deshielding due to coordination |
Note: The data presented are generalized examples for illustrative purposes.
Determination of Coordination Modes and Geometrical Architectures in Complexes
The multidentate nature of this compound allows for several possible coordination modes. The primary mode of coordination is expected to be through the lone pair of electrons on the azomethine nitrogen atom. mdpi.com Depending on the reaction conditions and the nature of the metal ion, other donor atoms can also participate in bonding.
Monodentate Coordination: The ligand can coordinate to the metal ion solely through the azomethine nitrogen.
Bidentate Coordination: More commonly, the ligand acts as a bidentate chelate, coordinating through the azomethine nitrogen and the oxygen atom of the furan ring, forming a stable five-membered chelate ring. Another possibility for bidentate coordination is through the azomethine nitrogen and the thiazole nitrogen.
Tridentate or Polydentate Coordination: In some cases, the ligand could potentially bridge two metal centers or coordinate in a more complex fashion, utilizing the sulfur atom of the thiazole ring in addition to the nitrogen and oxygen donors.
The resulting geometrical architectures of the complexes are a function of the coordination number of the central metal ion and the stoichiometry of the complex. For a metal ion with a coordination number of four, tetrahedral or square planar geometries are common. With a coordination number of six, an octahedral geometry is typically observed.
Exploration of Metal Complexes for Catalytic and Advanced Materials Applications
Schiff base metal complexes are of significant interest due to their potential applications in various fields, including catalysis and materials science.
Advanced Materials Applications: The electronic and photophysical properties of these complexes make them candidates for advanced materials. For instance, some Schiff base metal complexes exhibit interesting fluorescence properties, which could be exploited in the development of sensors or light-emitting materials. nih.gov Furthermore, the biological activity of many Schiff base complexes, including their antibacterial and antifungal properties, positions them as potential components of novel antimicrobial materials or coatings. cabidigitallibrary.org The electrochemical behavior of these complexes is also an area of active research, with potential applications in electrocatalysis and sensing. orientjchem.org
Structure Activity Relationship Sar Studies of N Furan 2 Ylmethylene Thiazol 5 Amine Derivatives
Systematic Investigation of Substituent Effects on Biological Activity
The biological profile of N-(Furan-2-ylmethylene)thiazol-5-amine is intricately linked to the electronic and steric properties of its constituent moieties. Alterations to the furan (B31954) ring, the thiazole (B1198619) system, or the linking imine can dramatically modulate the compound's interaction with biological targets.
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, serves as a crucial component in a multitude of pharmacologically active compounds. ijabbr.comorientjchem.org Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems, such as a phenyl ring, makes it a versatile scaffold in drug design. orientjchem.org Modifications at the 2- and 5-positions of the furan ring are particularly significant in dictating the biological activity of furan-containing molecules. orientjchem.org
In the context of this compound derivatives, substitutions on the furan ring can significantly impact their biological efficacy. For instance, the introduction of electron-withdrawing groups, such as a nitro group at the 5-position of the furan ring, has been shown to enhance the antibacterial and anticancer activities in various furan derivatives. orientjchem.org This is exemplified in the drug nitrofurantoin, where the nitro-substituted furan ring is central to its antimicrobial action. orientjchem.org Conversely, the placement of electron-donating groups may alter the molecule's electronic distribution and its ability to interact with specific biological targets.
The following table summarizes the observed effects of various substituents on the furan ring on the biological activity of related furan-containing compounds, which can be extrapolated to the this compound series.
| Substituent at 5-position of Furan Ring | Observed Effect on Biological Activity (in related compounds) | Potential Implication for this compound Derivatives |
| Nitro (-NO2) | Enhanced antibacterial and anticancer activity. orientjchem.org | Potential for increased antimicrobial or cytotoxic effects. |
| Halogens (-Cl, -Br, -F) | Modulation of lipophilicity and electronic properties, often leading to increased potency. | Could enhance membrane permeability and target binding affinity. |
| Small Alkyl groups (-CH3) | Can influence steric interactions and metabolic stability. | May improve selectivity or pharmacokinetic properties. |
| Phenyl | Can introduce additional binding interactions (e.g., pi-pi stacking). | Potential for enhanced affinity to protein targets with aromatic binding pockets. |
It is important to note that while these trends are observed in other furan-containing scaffolds, their specific impact on the this compound core would require dedicated empirical studies for confirmation.
The thiazole ring is another privileged heterocyclic scaffold found in numerous biologically active compounds, including a number of FDA-approved drugs. nih.gov Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable component in drug discovery. The substitution pattern on the thiazole ring can profoundly influence the pharmacological profile of a molecule. In thiazole derivatives, electrophilic substitution is predicted to occur preferentially at the C5 position, followed by C2 and then C4. ijper.org
For this compound derivatives, substituents on the thiazole ring can modulate activity through steric and electronic effects. For example, in a series of 2-amino-4-arylthiazole derivatives, the nature of the aryl substituent at the 4-position was found to be a key determinant of their biological activity. ijper.org The presence of electron-donating or electron-withdrawing groups on this appended phenyl ring can fine-tune the electronic nature of the thiazole core and its interactions with biological targets.
General SAR trends observed for other thiazole-containing compounds suggest the following potential effects of substituents on the thiazole ring of this compound:
| Substituent Position on Thiazole Ring | Type of Substituent | Potential Influence on Biological Activity |
| C2-position | Amino or substituted amino groups | Can act as a key interaction point with target proteins. Modifications can alter binding affinity and selectivity. |
| C4-position | Aryl or alkyl groups | Can influence steric bulk and lipophilicity, affecting target accessibility and pharmacokinetic properties. ijper.org |
| C5-position | Halogens or small functional groups | Can modulate the electronic properties of the ring and serve as hydrogen bond acceptors or donors. |
The following interactive data table illustrates how different substituents on the thiazole ring have influenced the antimicrobial activity of various thiazole derivatives, providing a predictive framework for the this compound series.
| Thiazole Derivative Series | Substituent | Position | Observed Antimicrobial Activity |
| 2-Amino-4-arylthiazoles | Phenyl with electron-withdrawing groups | C4 | Generally increased activity. |
| 2-Amino-4-arylthiazoles | Phenyl with electron-donating groups | C4 | Varied effects, sometimes decreased activity. |
| Substituted 2-aminothiazoles | Various alkyl and aryl groups | C4, C5 | Significant impact on potency and spectrum of activity. |
The imine (-CH=N-) linkage between the furan and thiazole moieties is not merely a passive connector but plays an active role in defining the molecule's conformation and electronic properties. The nitrogen atom of the imine can act as a hydrogen bond acceptor, and the double bond introduces a degree of rigidity to the molecule, which can be crucial for optimal binding to a biological target.
Alterations to this linking group, such as reduction to a secondary amine (-CH2-NH-), would increase conformational flexibility, which could either be beneficial or detrimental to biological activity, depending on the specific target's binding site topology. Furthermore, N-alkylation or N-acylation of a reduced amine linker would introduce different steric and electronic features, further modulating the SAR.
In a related series of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives, which feature a secondary amine linker, the nitrogen of this amine group was identified as a potential pharmacophoric donor. mdpi.com This suggests that the corresponding imine nitrogen in this compound could also be a key interaction point.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters), QSAR models can predict the activity of novel, unsynthesized derivatives, thereby guiding lead optimization efforts.
A hypothetical QSAR model for this compound derivatives might incorporate descriptors such as:
LogP: A measure of lipophilicity, which influences membrane permeability and solubility.
Molecular Weight (MW): Relates to the size of the molecule.
Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to form hydrogen bonds.
Electronic descriptors (e.g., Hammett constants): To quantify the electron-donating or -withdrawing nature of substituents.
Steric descriptors (e.g., Taft steric parameters): To account for the size and shape of substituents.
The development of a robust QSAR model for this class of compounds would be instrumental in predicting the activity of new analogs and prioritizing synthetic targets.
Elucidation of Pharmacophore Features and Principles for Rational Molecular Design
A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. The elucidation of pharmacophoric features for this compound derivatives is fundamental for the rational design of new, more potent molecules.
Based on the analysis of related structures, a putative pharmacophore model for this compound derivatives with antimicrobial activity can be proposed. For example, in a study of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives, the key pharmacophoric features identified included aromatic centers, hydrogen bond acceptors in the heterocyclic ring, and a hydrogen bond donor in the furan oxygen and the amine nitrogen. mdpi.com
Drawing parallels from this, a hypothetical pharmacophore for this compound derivatives might consist of:
A hydrogen bond donor: The oxygen atom of the furan ring.
A hydrogen bond acceptor: The nitrogen atom of the thiazole ring.
An aromatic/hydrophobic region: Provided by the furan and thiazole rings.
A hydrogen bond acceptor: The imine nitrogen.
The following table outlines the key pharmacophoric features and their potential roles in biological activity.
| Pharmacophoric Feature | Corresponding Molecular Moiety | Potential Role in Biological Activity |
| Hydrogen Bond Donor | Furan Oxygen | Interaction with donor-complementary residues in the target's active site. |
| Hydrogen Bond Acceptor | Thiazole Nitrogen | Formation of hydrogen bonds with receptor sites. |
| Aromatic/Hydrophobic Region | Furan and Thiazole Rings | Van der Waals and pi-pi stacking interactions with the target. |
| Hydrogen Bond Acceptor | Imine Nitrogen | Crucial interaction point for binding affinity. |
Understanding these pharmacophoric principles allows for the rational design of new molecules where these features are optimally arranged for enhanced biological activity. For instance, new derivatives could be designed to better fit the spatial and electronic requirements of the target's binding site, leading to improved potency and selectivity.
Q & A
Basic Research Question
- 1H NMR : Proton signals near δ 8.6–9.1 ppm confirm the imine (C=N) group, while furan and thiazole protons appear at δ 6.5–7.5 ppm . Tautomerism between enamine and imine forms can be detected via splitting patterns (e.g., singlet for stable imines).
- 13C NMR : Peaks at ~150–160 ppm indicate C=N, with furan carbons at ~110–145 ppm .
- MS : Molecular ion peaks (e.g., m/z 344 [M+H]+ in ESIMS) validate the molecular formula .
- XRD : Crystallographic data (e.g., space group I 1 2/a 1, unit cell parameters) resolve tautomeric preferences and bond lengths .
What challenges arise in interpreting spectroscopic data for Schiff base derivatives like this compound?
Advanced Research Question
Key challenges include:
- Tautomeric equilibria : Dynamic NMR or low-temperature studies may be needed to "freeze" tautomeric states .
- Overlapping signals : Aromatic protons in furan and thiazole rings often overlap, requiring 2D NMR (COSY, HSQC) for assignment .
- Disordered crystal structures : XRD may reveal multiple conformations, necessitating refinement tools like SHELXL .
How can DFT calculations optimize the electronic structure and predict reactivity of this compound?
Advanced Research Question
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:
- Frontier molecular orbitals : HOMO-LUMO gaps predict charge-transfer interactions and nucleophilic/electrophilic sites .
- Geometric parameters : Bond lengths and angles (e.g., C=N vs. C-N) align with XRD data to validate tautomeric forms .
- Vibrational spectra : IR frequencies for C=N and C-S bonds correlate with experimental data to confirm assignments .
What methodologies are used to evaluate the biological activity of this compound, and how do structural modifications alter efficacy?
Advanced Research Question
- Antimicrobial assays : Broth microdilution (MIC/MBC) against S. aureus or E. coli . Substituents like pyridyl groups enhance activity by improving membrane penetration .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa), with IC50 values compared to controls . Thiazole ring methylation or halogenation often increases cytotoxicity .
- Mechanistic studies : Molecular docking predicts binding to targets like DNA gyrase or tubulin .
How do metal coordination studies inform the design of this compound-based complexes?
Advanced Research Question
The compound acts as a bidentate ligand via thiazole-N and imine-N atoms. Coordination with transition metals (e.g., Cu(II), Mn(II)) enhances stability and bioactivity:
- Electronic effects : Metal-ligand charge transfer (MLCT) alters redox properties, relevant for catalytic or antioxidant applications .
- Structural insights : XRD of complexes reveals octahedral or square-planar geometries, guiding catalyst design .
How should researchers address contradictions in reported biological activities of thiazole-Schiff base derivatives?
Advanced Research Question
Discrepancies arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
